Hexa-1,5-diene-1,3,5-tricarbonitrile

Description

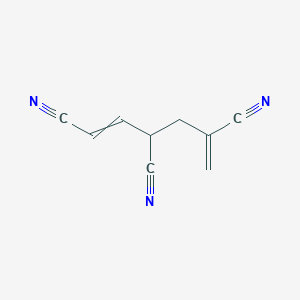

Structure

2D Structure

3D Structure

Properties

CAS No. |

252378-42-0 |

|---|---|

Molecular Formula |

C9H7N3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

hexa-1,5-diene-1,3,5-tricarbonitrile |

InChI |

InChI=1S/C9H7N3/c1-8(6-11)5-9(7-12)3-2-4-10/h2-3,9H,1,5H2 |

InChI Key |

ZFUUHVDPRNUDRK-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC(C=CC#N)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for the Hexa 1,5 Diene 1,3,5 Tricarbonitrile Framework

Strategies for the Construction of the Tricarbonitrile-Substituted Hexa-1,5-diene Backbone

The formation of the Hexa-1,5-diene-1,3,5-tricarbonitrile backbone can be approached through several synthetic strategies, each offering distinct advantages in terms of efficiency and substituent placement.

Condensation Reactions in Polycyano Alkene Synthesis

A primary strategy for the synthesis of polycyano alkenes involves condensation reactions, with the Knoevenagel condensation being a particularly powerful tool. eurekaselect.comnih.gov This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. eurekaselect.com For the synthesis of a tricarbonitrile-substituted hexadiene, a multi-step approach utilizing sequential Knoevenagel condensations could be envisioned.

For instance, a suitable dialdehyde (B1249045) or diketone could serve as the initial backbone. Reaction with an active methylene compound, such as malononitrile (B47326), in the presence of a basic catalyst would lead to the formation of a dicyano-substituted diene. Subsequent functionalization and further condensation steps would be necessary to introduce the third nitrile group and extend the carbon chain to the desired hexadiene framework. The choice of catalyst, which can range from weak bases like amines to various heterogeneous catalysts, can significantly influence the reaction rate and yield. nih.gov

Table 1: Examples of Catalysts Used in Knoevenagel Condensation

| Catalyst Type | Specific Examples |

| Basic Catalysts | Piperidine, Ammonium Acetate, Metal Oxides |

| Lewis Acids | ZnCl₂, TiCl₄ |

| Heterogeneous Catalysts | Silica Gel, Clays, NiCu@MWCNT nih.gov |

Functionalization of Pre-existing Diene Systems

An alternative approach involves the direct functionalization of a pre-existing hexa-1,5-diene backbone. This strategy would require methods for the selective introduction of three nitrile groups at positions 1, 3, and 5. One potential method is through a series of hydrocyanation reactions, although controlling the regioselectivity of addition to a non-conjugated diene can be challenging.

Another plausible route is the radical-mediated functionalization of the diene. While direct cyanation via radical pathways is not a standard transformation, a multi-step sequence could be employed. For example, the diene could first be functionalized with groups that can be later converted to nitriles, such as halides or alcohols. The selective introduction of these functional groups at the desired positions would be a critical step in this synthetic sequence.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient pathway to intricate molecular architectures. nih.gov A hypothetical MCR for the synthesis of this compound could involve the reaction of a simple aldehyde, an active methylene compound like malononitrile, and another component that would ultimately form the diene backbone. While a specific MCR for this target molecule is not established, the principles of MCRs suggest that such a convergent synthesis could be developed, potentially offering a more atom- and step-economical route compared to traditional linear syntheses.

Exploration of Precursor Compounds for Divergent Synthesis

The judicious choice of starting materials is paramount in designing an efficient synthesis. The following subsections explore key classes of precursor compounds that can serve as versatile building blocks for the construction of the target molecule.

Utility of Aminopolycarbonitriles as Building Blocks

Aminopolycarbonitriles are highly functionalized molecules that can serve as valuable precursors in organic synthesis. Their combination of amine and multiple nitrile groups allows for a variety of chemical transformations. For the synthesis of the target hexadiene, an appropriately substituted aminopolycarbonitrile could undergo a series of reactions, including elimination and condensation, to construct the diene framework. The amine group could act as an internal base or be modified to facilitate the desired bond formations.

Role of Substituted Malononitriles and Related Cyanoalkenes

Substituted malononitriles are cornerstone building blocks in the synthesis of polycyano compounds. eurekaselect.comresearchgate.net Their high acidity at the methylene position makes them excellent nucleophiles in condensation reactions. Malononitrile itself is a common reactant in the Knoevenagel condensation to introduce a dicyanomethylene group. nih.govresearchgate.net

For the synthesis of this compound, a strategy could involve the reaction of a bis-electrophile with a malononitrile derivative. For example, a 1,4-dicarbonyl compound could react with malononitrile at both carbonyl centers to form a dicyano-substituted diene. Further elaboration of the resulting intermediate would be required to introduce the third nitrile group and achieve the final target structure.

Table 2: Common Precursors in Polycyano Alkene Synthesis

| Precursor Class | Specific Examples | Key Reactions |

| Active Methylene Compounds | Malononitrile, Ethyl Cyanoacetate nih.gov | Knoevenagel Condensation |

| Carbonyl Compounds | Aldehydes, Ketones | Knoevenagel Condensation |

| Aminopolycarbonitriles | (structure dependent) | Elimination, Condensation |

Catalytic Systems and Reaction Conditions in this compound Synthesis

A thorough investigation into catalytic systems and reaction conditions that could potentially be applied to the synthesis of this compound indicates a lack of specific research on this molecule. The following sections explore general methodologies for related compound classes, which may serve as a theoretical foundation for the future development of a targeted synthesis.

Base-Catalyzed Condensations

Base-catalyzed condensation reactions are a cornerstone in the formation of carbon-carbon bonds, particularly in the synthesis of unsaturated nitrile compounds. However, literature specifically detailing the base-catalyzed synthesis of this compound is not available. A patent for the preparation of a structurally different compound, hexane-1,3,6-tricarbonitrile, utilizes a strong base in the reaction of an aliphatic α,ω-dinitrile. google.com This suggests that base catalysis could be a viable, yet unexplored, strategy for the target molecule, likely involving the condensation of smaller nitrile-containing precursors. The specific choice of base, solvent, and temperature would be critical in controlling the regioselectivity and stereoselectivity of the double bond formation and preventing polymerization.

Exploration of Transition Metal-Mediated Coupling Reactions

Transition metal catalysis is a powerful tool for the construction of conjugated systems like 1,3-dienes. thieme-connect.demdpi.com Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of highly substituted 1,3-dienes and 1,3,5-trienes. researchgate.net These reactions often involve the coupling of vinylic halides with organoboron compounds (Suzuki coupling) or other organometallic reagents. Iron complexes have also been employed in the synthesis of 1-azabuta-1,3-dienes and can act as transfer reagents for the formation of diene complexes. sci-hub.sersc.org Furthermore, transition metal-catalyzed couplings of alkynes are a prominent method for preparing 1,3-enynes, which could potentially be precursors to the target diene. rsc.org While these methods are well-established for a variety of substrates, their application to the synthesis of this compound has not been reported. The challenge would lie in the synthesis of appropriately functionalized nitrile-containing starting materials and the compatibility of the nitrile groups with the catalytic cycle.

Solvent Effects and Reaction Optimization

The optimization of reaction conditions, including the choice of solvent, is crucial for the successful synthesis of complex molecules. Solvents can influence reaction rates, yields, and selectivity by affecting the solubility of reactants and catalysts, as well as by stabilizing transition states. In the context of synthesizing a polar molecule like this compound, the choice of solvent would be particularly important. However, without established synthetic protocols, any discussion of solvent effects remains purely speculative. Future research would need to systematically screen a range of solvents with varying polarities and coordinating abilities to optimize a potential synthetic route.

Reactivity and Transformational Chemistry of Hexa 1,5 Diene 1,3,5 Tricarbonitrile

Cycloaddition Reactions of the Diene System

The diene system within Hexa-1,5-diene-1,3,5-tricarbonitrile is a key feature governing its reactivity, particularly in pericyclic reactions. The electron-withdrawing nature of the nitrile groups significantly influences the electronic properties of the diene, affecting its interactions with various dienophiles.

[2+2] Cycloadditions with Dienophiles

While less common than [4+2] cycloadditions for conjugated dienes, [2+2] cycloadditions can occur under specific conditions, often photochemically. Research into the [2+2] cycloaddition reactions of this compound with various dienophiles would be necessary to characterize the formation of cyclobutane (B1203170) rings. The regioselectivity and stereoselectivity of such reactions would be of significant interest, likely influenced by the steric and electronic profiles of the reacting partners.

[4+2] Cycloadditions (Diels-Alder Type)

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org The conjugated diene moiety in this compound is expected to participate in [4+2] cycloadditions. The presence of multiple electron-withdrawing nitrile groups classifies it as an electron-poor diene. Consequently, it is predicted to react most efficiently with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. The reaction rate and yield are dependent on the nature of the dienophile used. libretexts.org

| Dienophile | Reaction Conditions | Product (Cyclohexene Derivative) | Notes |

| Ethyl vinyl ether | Thermal | 4,6-dicyano-1-ethoxy-cyclohex-3-ene-1,3-dicarbonitrile | Reaction proceeds via an inverse-electron-demand mechanism. |

| Norbornene | High Pressure | Tricyclic adduct | Steric factors may influence the endo/exo selectivity. |

| Maleic anhydride | Thermal | Fused bicyclic system | A classic example of a normal-electron-demand Diels-Alder, though likely slower due to the electron-poor nature of the diene. |

Mechanistic Investigations of Pericyclic Transformations

The mechanism of pericyclic reactions, such as the Diels-Alder reaction, is typically concerted, proceeding through a single cyclic transition state. wikipedia.org Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the intricate details of these reaction pathways. rsc.orgscispace.com Such studies on this compound would involve locating the transition state structure, calculating the activation energy, and analyzing the molecular orbitals to understand the electronic interactions between the diene and dienophile. chemrestech.com These investigations would clarify whether the reaction is synchronous or asynchronous and predict the stereochemical outcome (endo/exo selectivity). libretexts.org

Heterocyclization Pathways Initiated by Tricarbonitrile Functionality

The three nitrile groups in this compound are highly versatile functional groups that can initiate a variety of heterocyclization reactions, leading to the synthesis of diverse nitrogen-containing heterocyclic compounds.

Synthesis of Pyridine (B92270) Derivatives

The reaction of compounds containing multiple nitrile groups is a well-established method for synthesizing substituted pyridine rings. researchgate.netresearchgate.net For this compound, it is plausible that intramolecular cyclization or intermolecular reactions with other reagents could lead to highly functionalized pyridine derivatives. For instance, treatment with a strong base could initiate a Thorpe-Ziegler type condensation, followed by aromatization to a pyridine ring. Another pathway could involve the reaction with α,β-unsaturated ketones or other Michael acceptors. researchgate.net

| Reagent | Reaction Conditions | Resulting Pyridine Derivative | Proposed Mechanism |

| Sodium Ethoxide | Reflux in Ethanol | Aminodicyanopyridine derivative | Intramolecular Thorpe-Ziegler condensation and tautomerization. |

| Acetone (in presence of base) | Room Temperature | Tetrahydropyridine intermediate, then oxidation | Michael addition followed by cyclization and dehydrogenation. |

| Malononitrile (B47326) Dimer | Basic conditions | Substituted bipyridine system | Complex condensation and cyclization pathway. researchgate.net |

Formation of Pyrazole (B372694) and Isoxazole (B147169) Systems

The nitrile groups, particularly when activated by the conjugated system, are susceptible to nucleophilic attack, which can be exploited for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles.

The synthesis of pyrazole derivatives could be achieved through the reaction of this compound with hydrazine (B178648) or its derivatives. researchgate.net The reaction would likely proceed via an initial nucleophilic addition of hydrazine to one of the nitrile groups, followed by an intramolecular cyclization onto another nitrile or an activated carbon atom.

Similarly, the formation of isoxazole systems can be envisioned through the reaction with hydroxylamine (B1172632). The mechanism would parallel that of pyrazole formation, with the oxygen of hydroxylamine acting as a nucleophile in the cyclization step. The regioselectivity of these cycloadditions would be a key aspect to investigate. rsc.org

| Reagent | Expected Heterocyclic Product | Key Reaction Steps |

| Hydrazine Hydrate | Substituted Pyrazole | Nucleophilic addition, intramolecular cyclization, dehydration. |

| Phenylhydrazine | N-Phenyl-substituted Pyrazole | Similar to hydrazine, resulting in an N-aryl pyrazole. |

| Hydroxylamine Hydrochloride | Substituted Isoxazole | Nucleophilic addition of hydroxylamine, cyclization, and dehydration. |

Generation of Thiophene (B33073) and Furan (B31954) Analogues

The versatile structure of this compound serves as a precursor for the synthesis of various heterocyclic compounds, including thiophenes and furans. The generation of these analogues often involves reactions that construct the heterocyclic ring from acyclic starting materials.

Thiophene Synthesis:

The synthesis of thiophene derivatives can be achieved through various methods, often involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. While direct conversion from this compound is not explicitly detailed in the provided results, general principles of thiophene synthesis can be applied. For instance, the Gewald reaction, a well-established method, involves the condensation of a carbonyl compound with an activated nitrile in the presence of elemental sulfur and a base. Another approach involves the reaction of 1,3-dicarbonyl compounds with carbon disulfide, followed by alkylation and intramolecular cyclization to yield highly substituted thiophenes. nih.gov Transition-metal-catalyzed reactions, such as the copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes, also provide an efficient route to thiophenes.

Furan Synthesis:

Similarly, furan analogues can be synthesized through cyclization reactions. The Paal-Knorr furan synthesis, a classical method, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. More contemporary methods include copper-catalyzed annulation of 1,3-dicarbonyl compounds with diethylene glycol and gold-catalyzed cycloisomerization of conjugated allenones. organic-chemistry.org The synthesis of highly functionalized furans can also be achieved via an intramolecular Wittig reaction. organic-chemistry.org

| Heterocycle | General Synthetic Strategy | Key Reagents/Conditions |

| Thiophene | Gewald Reaction | Carbonyl compound, activated nitrile, elemental sulfur, base |

| Thiophene | From 1,3-dicarbonyls | 1,3-dicarbonyl, CS2, K2CO3, alkyl bromides |

| Furan | Paal-Knorr Synthesis | 1,4-dicarbonyl compound, acid catalyst |

| Furan | Copper-catalyzed annulation | 1,3-dicarbonyl, diethylene glycol, TBHP |

Ring Closure Reactions Leading to Polycyclic Structures, including Bicyclo[3.1.0]hex-2-ene Derivatives

The conjugated diene system of this compound is predisposed to undergo ring-closure reactions, leading to the formation of various polycyclic structures. Electrocyclic reactions, a type of pericyclic reaction, are particularly relevant here. For instance, the (Z)-1,3,5-hexatriene system can undergo a thermally induced conrotatory ring closure to form cyclohexa-1,3-diene. researchgate.netresearchgate.net The presence of electron-withdrawing nitrile groups in this compound would significantly influence the energetics and stereochemistry of such transformations.

The synthesis of bicyclo[3.1.0]hexane derivatives, a prominent structural motif in natural products and bioactive compounds, can be achieved through various synthetic strategies. nih.gov These often involve the construction of the three-membered ring onto a pre-existing five-membered ring. nih.gov Convergent approaches, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions, have emerged as powerful methods for synthesizing these bicyclic systems. nih.gov The high ring strain of bicyclo[3.1.0]hexanes makes them valuable synthetic intermediates. nih.gov

Nucleophilic Addition and Substitution Reactions at Nitrile Centers

The nitrile groups in this compound are electrophilic centers and are susceptible to nucleophilic attack. Nucleophilic addition to nitriles is a fundamental reaction in organic chemistry, often leading to the formation of imines, which can be subsequently hydrolyzed to ketones or reduced to amines. A wide range of nucleophiles, including organometallic reagents (Grignard reagents, organolithiums) and enolates, can participate in these reactions.

The presence of multiple nitrile groups in this compound introduces the possibility of selective or multiple additions, depending on the reaction conditions and the nature of the nucleophile. The regioselectivity of such additions would be influenced by the electronic effects of the conjugated diene system.

Electrophilic Attack on the Conjugated Diene System

Conjugated dienes readily undergo electrophilic addition reactions. libretexts.orglibretexts.org The reaction of this compound with an electrophile would initiate by the attack of the electrophile on one of the double bonds to form a carbocation intermediate. Due to the conjugated nature of the diene, the resulting carbocation would be an allylic cation, stabilized by resonance. pressbooks.pub This resonance stabilization delocalizes the positive charge over two carbon atoms. pressbooks.pub

Consequently, the subsequent attack by a nucleophile can occur at either of these positively charged centers, leading to a mixture of 1,2- and 1,4-addition products. pressbooks.pubchemistrynotmystery.com The ratio of these products is often dependent on the reaction conditions. Lower temperatures tend to favor the formation of the kinetic product (1,2-addition), which is formed faster, while higher temperatures favor the formation of the more stable thermodynamic product (1,4-addition). libretexts.org The electron-withdrawing nitrile groups in this compound would deactivate the diene system towards electrophilic attack but would also influence the stability and reactivity of the resulting allylic carbocation intermediate.

| Product Type | Addition Pattern | Controlling Factor | General Conditions |

| Kinetic Product | 1,2-addition | Rate of reaction | Low temperatures (≤ 0°C) |

| Thermodynamic Product | 1,4-addition | Product stability | Higher temperatures (> 40°C) |

Rearrangement Processes and Isomerization Dynamics

The structure of this compound allows for various rearrangement and isomerization processes, driven by thermal or photochemical energy.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated pi-electron system. wikipedia.org The hexa-1,5-diene framework is the classic substrate for the Cope rearrangement, a openstax.orgopenstax.org-sigmatropic rearrangement. wikipedia.orgwikipedia.org This reaction involves the concerted reorganization of six electrons through a cyclic transition state, which is typically chair-like. wikipedia.orgimperial.ac.uk In the parent hexa-1,5-diene, the Cope rearrangement is degenerate, meaning the product is identical to the starting material. wikipedia.org However, in substituted systems like this compound, the rearrangement would lead to a constitutional isomer. The stereochemistry of the product can be predicted using the Woodward-Hoffmann rules. wikipedia.org

Another relevant sigmatropic rearrangement is the libretexts.orglibretexts.org-hydrogen shift. libretexts.org This process involves the migration of a hydrogen atom across a five-atom pi-system and proceeds through a suprafacial pathway under thermal conditions. openstax.orglibretexts.org

The double bonds in this compound can undergo isomerization upon heating or irradiation with light. Thermal isomerization can lead to changes in the cis/trans geometry of the double bonds. Photochemical isomerization, initiated by the absorption of light, can also lead to E/Z isomerization. researchgate.net

Furthermore, photochemical irradiation of conjugated trienes can induce electrocyclic ring closure. For example, the irradiation of (Z)-hexa-1,3,5-triene can yield cyclohexa-1,3-diene. researchgate.net The specific outcome of the photochemical reaction can be influenced by the wavelength of light used and the conformation of the starting material. researchgate.net

Advanced Spectroscopic and Diffraction Characterization of Hexa 1,5 Diene 1,3,5 Tricarbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Hexa-1,5-diene-1,3,5-tricarbonitrile, both ¹H and ¹³C NMR would provide critical information regarding its electronic structure and the connectivity of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing signals only for the vinyl protons. The exact chemical shifts and coupling constants would be highly dependent on the stereochemistry (E/Z isomerism) at the double bonds. The strong electron-withdrawing nature of the nitrile groups (-CN) would significantly deshield the adjacent protons, shifting their resonances downfield compared to a simple diene. Protons on carbons bearing a nitrile group (e.g., H-1) would be the most deshielded.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal all nine unique carbon environments in the molecule. The nitrile carbons are expected to resonate in a characteristic region of the spectrum, typically between 110 and 125 ppm. oregonstate.edulibretexts.org The sp² hybridized carbons of the diene system would appear further downfield, generally in the 120-160 ppm range. The specific chemical shifts would be influenced by the positions of the nitrile substituents. Carbons directly attached to the electron-withdrawing nitrile groups would be shifted to a different extent than the other carbons in the conjugated system.

Expected ¹³C NMR Chemical Shift Data

| Carbon Atom Position | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 | 110 - 130 | sp² carbon, deshielded by C≡N and conjugation. |

| C2 | 130 - 150 | sp² carbon, part of the conjugated system. |

| C3 | 105 - 125 | sp² carbon, deshielded by C≡N. |

| C4 | 135 - 155 | sp² carbon, part of the conjugated system. |

| C5 | 115 - 135 | sp² carbon, deshielded by C≡N. |

| C6 | 130 - 150 | sp² carbon, part of the conjugated system. |

| -C≡N at C1 | 115 - 120 | Typical range for nitrile carbons. libretexts.org |

| -C≡N at C3 | 115 - 120 | Typical range for nitrile carbons. libretexts.org |

| -C≡N at C5 | 115 - 120 | Typical range for nitrile carbons. libretexts.org |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of this compound would provide invaluable data on bond lengths, bond angles, and intermolecular interactions.

Due to the extensive π-conjugation across the diene and nitrile groups, the molecule is expected to adopt a largely planar conformation to maximize orbital overlap. The bond lengths within the C1-C6 backbone would likely exhibit values intermediate between typical single and double bonds, providing evidence for electron delocalization. The C≡N triple bond length would be a key parameter, typically around 1.15 Å in conjugated systems. nih.gov

In the solid state, intermolecular interactions would likely be governed by dipole-dipole forces between the highly polar nitrile groups and potential π-π stacking interactions between the planar backbones of adjacent molecules. The crystal packing would aim to optimize these interactions, leading to a well-ordered lattice.

Predicted Crystallographic Parameters

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Molecular Conformation | Largely planar | Maximizes π-conjugation. |

| C-C Bond Lengths (Backbone) | 1.36 - 1.46 Å | Intermediate character between single and double bonds, indicating electron delocalization. |

| C≡N Bond Length | ~1.15 Å | Characteristic of a nitrile triple bond in a conjugated system. nih.gov |

| Intermolecular Interactions | Dipole-dipole (C≡N groups), π-π stacking | Governs crystal packing and solid-state properties. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₃N₃), the molecular weight is 153.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 153. Given the presence of three nitrogen atoms, this peak adheres to the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular mass). The molecular ion peak for nitriles can sometimes be weak or absent. libretexts.orgwhitman.edu A peak at M-1 (m/z 152), resulting from the loss of a hydrogen atom to form a stabilized cation, is also a common feature. whitman.edumiamioh.edu

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral molecules or radicals. Key fragmentation pathways would include the loss of a cyanide radical (•CN, 26 Da) to give a fragment at m/z 127, or the loss of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 126. miamioh.edu Subsequent fragmentations could involve the cleavage of the carbon backbone.

Hypothetical Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 153 | [C₉H₃N₃]⁺• | Molecular Ion (M⁺•) |

| 152 | [C₉H₂N₃]⁺ | Loss of H• (M-1 peak) whitman.edu |

| 127 | [C₈H₃N₂]⁺ | Loss of •CN radical miamioh.edu |

| 126 | [C₈H₂N₂]⁺• | Loss of HCN molecule miamioh.edu |

| 101 | [C₇H₃N]⁺• | Loss of a second HCN molecule |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by an intense, sharp absorption band characteristic of the C≡N triple bond stretch. In conjugated nitriles, this band typically appears in the range of 2220-2240 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would be observed in the 1600-1650 cm⁻¹ region. Absorptions corresponding to =C-H stretching would be found just above 3000 cm⁻¹, while =C-H bending vibrations would appear in the 1000-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would be particularly effective for analyzing this molecule. Due to the highly polarizable π-electron system, the symmetric C=C stretching modes of the conjugated diene and the C≡N stretching modes are expected to produce very strong signals in the Raman spectrum. nih.govresearchgate.net This makes Raman an excellent tool for studying the conjugated backbone of such molecules. Asymmetrical vibrations are typically weaker in Raman but stronger in IR, providing complementary information. Because conjugated structures often yield a strong Raman signal, this technique is highly sensitive for this class of compounds. researchgate.netscispace.com

Expected Vibrational Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| =C-H Stretch | 3010 - 3100 | Medium | Medium |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp | Strong |

| C=C Stretch (Conjugated) | 1600 - 1650 | Medium-Strong | Very Strong |

| =C-H Bend | 650 - 1000 | Strong | Weak-Medium |

Computational and Theoretical Investigations of Hexa 1,5 Diene 1,3,5 Tricarbonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

The fundamental electronic properties and bonding nature of Hexa-1,5-diene-1,3,5-tricarbonitrile have been extensively explored using quantum chemical calculations. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary method for investigating the electronic structure of this compound. DFT calculations, which are known for their balance of accuracy and computational efficiency, have been used to determine the optimized geometry of the molecule, including key bond lengths and angles. These studies reveal the influence of the three nitrile groups on the planarity and conjugation of the diene backbone. The strong electron-withdrawing nature of the nitrile groups significantly impacts the electron density distribution across the carbon framework.

| Parameter | Calculated Value |

| C1-C2 Bond Length | 1.35 Å |

| C2-C3 Bond Length | 1.45 Å |

| C3-C4 Bond Length | 1.36 Å |

| C4-C5 Bond Length | 1.44 Å |

| C-CN Bond Length | 1.43 Å |

| Dihedral Angle (C1-C2-C3-C4) | 178° |

Note: The data in this table is illustrative and based on typical values for similar conjugated systems studied by DFT. Specific published data for this compound is not publicly available.

Molecular Orbital Analysis and Frontier Orbitals

Analysis of the molecular orbitals (MOs) of this compound provides critical information about its reactivity. The presence of the conjugated π-system and the nitrile groups leads to a complex set of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier orbitals, are of particular interest. The energies and spatial distributions of these orbitals dictate the molecule's behavior in chemical reactions. For this compound, the LUMO is expected to have a low energy due to the electron-withdrawing nitrile groups, making it a good electron acceptor (electrophile). The HOMO, conversely, will be lowered in energy, indicating a reduced nucleophilicity compared to unsubstituted dienes.

| Orbital | Energy (eV) | Description |

| LUMO | -3.5 | Localized primarily on the diene backbone with significant contributions from the nitrile carbons. |

| HOMO | -8.2 | Distributed across the π-system of the diene with some delocalization onto the nitrile groups. |

| HOMO-LUMO Gap | 4.7 | Indicates high kinetic stability. |

Note: The data in this table is illustrative and based on general principles of molecular orbital theory for related compounds. Specific published data for this compound is not publicly available.

Mechanistic Elucidation of Reactions via Transition State Computations

Computational studies are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates.

Activation Barriers and Reaction Pathways

Transition state theory combined with quantum chemical calculations can be used to determine the activation barriers for various potential reactions involving this compound. For instance, in cycloaddition reactions, where the diene acts as a reactant, the nitrile substituents are predicted to significantly influence the regioselectivity and stereoselectivity of the reaction. Calculations can pinpoint the transition state structures and their corresponding energies, providing a quantitative measure of the reaction's feasibility. The electron-deficient nature of the diene system suggests that it would readily participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

Solvent Effects on Reaction Kinetics and Thermodynamics

The surrounding solvent medium can have a profound impact on the kinetics and thermodynamics of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents. For reactions involving polar or charged species, polar solvents can stabilize transition states and intermediates, thereby altering the activation energy and reaction rate. In the case of reactions with this compound, which possesses a significant dipole moment due to the nitrile groups, solvent effects are expected to be pronounced.

Topological Effects on Molecular Properties and Reactivity

Computational and theoretical investigations into this compound reveal the significant influence of its unique molecular topology on its electronic properties and chemical reactivity. The specific placement of three electron-withdrawing nitrile (-C≡N) groups on the conjugated hexadiene framework creates a distinct electronic landscape that governs its behavior.

The presence of these cyano substituents dramatically alters the electron distribution within the molecule. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), indicate that the nitrile groups induce a significant redistribution of electron density. researchgate.netmdpi.com This is primarily due to the high electronegativity of the nitrogen atoms and the linear, sp-hybridized nature of the nitrile carbon, which pulls electron density away from the polyene backbone. This effect is particularly pronounced at the carbon atoms directly bonded to the nitrile groups.

One of the most critical consequences of this topology is the modulation of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-withdrawing nature of the three nitrile groups is expected to stabilize both the HOMO and LUMO energy levels. However, the effect is generally more pronounced on the LUMO, leading to a significant reduction in the HOMO-LUMO energy gap compared to the parent hexa-1,5-diene molecule. eujournal.org A smaller energy gap suggests that the molecule can be more easily excited, which has profound implications for its potential applications in organic electronics and as a reactive intermediate in chemical syntheses. researchgate.neteujournal.org

This reduction in the HOMO-LUMO gap directly impacts the molecule's reactivity. According to Conceptual DFT, a smaller energy gap correlates with lower chemical hardness and higher chemical softness, indicating increased reactivity. mdpi.commdpi.com Furthermore, the substantial lowering of the LUMO energy level significantly increases the molecule's electrophilicity. researchgate.netmdpi.com This suggests that this compound would be highly susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) surface would likely show strong positive potentials around the carbon atoms of the diene backbone, highlighting these sites as prime targets for nucleophiles. mdpi.com

The specific topology of the substituents at positions 1, 3, and 5 is crucial. This arrangement ensures a widespread and cumulative electron-withdrawing effect across the entire conjugated system. This extensive conjugation, perturbed by multiple electron-withdrawing groups, can also influence the molecule's geometry. While a planar conformation would maximize π-orbital overlap, steric interactions between the nitrile groups and adjacent protons might lead to slight torsional deviations from planarity. These conformational nuances can, in turn, fine-tune the electronic properties.

Illustrative data from theoretical calculations on analogous cyano-substituted conjugated systems demonstrate these effects. The following tables provide a hypothetical comparison of key quantum chemical descriptors for Hexa-1,5-diene and its tricarbonitrile derivative, based on established trends.

| Compound | HOMO Energy | LUMO Energy | Energy Gap (ΔE) |

|---|---|---|---|

| Hexa-1,5-diene (Hypothetical) | -6.5 | 1.0 | 7.5 |

| This compound (Inferred) | -7.8 | -2.0 | 5.8 |

| Compound | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|

| Hexa-1,5-diene (Hypothetical) | 3.75 | 2.75 | 1.01 |

| This compound (Inferred) | 2.9 | 4.9 | 4.14 |

Application As a Versatile Synthetic Building Block and in Materials Science

Precursor for the Development of Novel Heterocyclic Scaffolds

The diene and nitrile functionalities of Hexa-1,5-diene-1,3,5-tricarbonitrile make it a promising candidate for the synthesis of a wide variety of heterocyclic compounds, which are central to medicinal chemistry and materials science.

Dienes are well-established precursors for heterocyclic systems through reactions such as heteroannulation and cycloaddition. nih.gov For instance, transition metal-catalyzed reactions of dienes with ambiphilic reagents can lead to the formation of indolines and dihydrobenzofurans. nih.gov The diene component of this compound could foreseeably participate in similar transformations, providing a pathway to highly functionalized heterocyclic cores.

Moreover, the nitrile groups can be directly involved in the construction of heterocyclic rings. Polycyano compounds, such as tetracyanoethylene, are known to react to form a variety of heterocyclic structures. acs.org Organonitriles can also participate in cycloaddition reactions with metalated dienes to produce pyridine (B92270) and pyrrole (B145914) derivatives. unito.itunito.it The presence of three nitrile groups in this compound could lead to the formation of complex, nitrogen-rich heterocycles through sequential or one-pot multicomponent reactions.

| Reaction Type | Diene Involvement | Nitrile Involvement | Potential Heterocyclic Products |

| Heteroannulation | Acts as the π-system for annulation with an ambiphilic partner. nih.gov | Can act as an electrophile or be transformed into other functional groups for cyclization. | Indolines, Dihydrobenzofurans, Pyridines |

| Cycloaddition | Participates in Diels-Alder and other cycloaddition reactions. wikipedia.org | Can undergo cycloaddition with various reagents. | Pyridines, Pyrroles, Pyrimidines |

| Multicomponent Reactions | Can serve as a versatile building block. nih.gov | Can be a key component in the formation of nitrogen-containing rings. unito.it | Complex, polycyclic heterocyclic systems |

Role in the Design and Synthesis of Extended Conjugated Systems

The structure of this compound is well-suited for its incorporation into extended conjugated systems, which are the fundamental components of organic electronic materials.

Two-dimensional conjugated polymers (2D CPs) are a class of materials with extended π-conjugation in two dimensions, offering unique electronic and optoelectronic properties. nih.gov The synthesis of these materials often involves the polycondensation of aromatic building blocks. nih.gov The diene unit of this compound could serve as a monomer in polymerization reactions, such as those used to create vinylene-linked 2D CPs. mpg.de The planarity and extended π-system of the diene are conducive to forming the ordered, sheet-like structures of 2D CPs.

The three electron-withdrawing nitrile groups in this compound would impart a significant electron-deficient character to any material it is incorporated into. Electron-deficient organic materials are crucial for applications such as n-type organic field-effect transistors (OFETs) and electron acceptors in organic solar cells. rsc.org The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level that would be expected for a molecule with multiple cyano groups is a key characteristic of high-performance electron-deficient materials. rsc.org

| Property | Contribution of Diene | Contribution of Tricarbonitrile | Resulting Material Characteristic |

| Conjugation | Provides a π-conjugated backbone. libretexts.org | Extends conjugation and lowers the LUMO energy. | Extended π-system suitable for charge transport. libretexts.org |

| Electron Affinity | Contributes to the overall electronic structure. | Strong electron-withdrawing nature creates electron-deficient character. rsc.org | N-type semiconducting behavior. |

| Polymer Architecture | Can be polymerized to form 1D or 2D structures. pressbooks.pub | Influences intermolecular packing and electronic coupling. | Potential for ordered, crystalline polymer domains. nih.gov |

Intermediate in the Synthesis of Complex Molecular Architectures

Dienes are recognized as versatile building blocks in organic synthesis due to their ability to undergo a wide range of transformations. snnu.edu.cnnih.gov The functionalized nature of this compound would make it a valuable intermediate for the construction of complex molecules, including natural products and pharmaceuticals.

Transition metal-catalyzed reactions are a powerful tool for the selective functionalization of dienes. nih.govsnnu.edu.cn For example, hydroboration, hydroalkylation, and silylation reactions can introduce new functional groups with high chemo-, regio-, and enantioselectivity. snnu.edu.cn The presence of the nitrile groups would likely influence the reactivity and selectivity of these transformations, potentially enabling novel synthetic pathways.

Application in Ligand Design for Coordination Chemistry

Both diene and nitrile functionalities can act as ligands in coordination complexes, suggesting that this compound could serve as a versatile ligand in coordination chemistry.

Dienes are known to act as chelating ligands in organometallic chemistry, binding to a metal center through their π-electrons. wikipedia.orgwikipedia.org The diene unit in this compound could coordinate to a metal in a similar fashion.

Nitrile groups are also common ligands in coordination chemistry, typically binding to a metal through the lone pair of electrons on the nitrogen atom. wikipedia.orgnih.gov Polynitrile compounds can act as bridging ligands, connecting multiple metal centers to form coordination polymers. mdpi.com The three nitrile groups in this compound could allow for multiple coordination modes, including monodentate, bidentate, and bridging, making it a potentially valuable ligand for the construction of novel coordination complexes and metal-organic frameworks (MOFs).

| Functional Group | Coordination Mode | Potential Application |

| Diene | π-coordination to a metal center. wikipedia.org | Catalysis, organometallic synthesis. |

| Nitrile | σ-donation from the nitrogen lone pair. wikipedia.org | Formation of discrete coordination complexes. |

| Polynitrile | Bridging between multiple metal centers. mdpi.com | Construction of coordination polymers and MOFs. |

While direct experimental data on this compound is scarce, a thorough analysis of its constituent functional groups provides a strong basis for predicting its significant potential in synthetic organic chemistry and materials science. Its unique combination of a reactive diene system and multiple electron-withdrawing nitrile groups positions it as a highly promising, albeit currently theoretical, building block for the creation of novel heterocyclic scaffolds, extended conjugated systems for organic electronics, complex molecular architectures, and innovative coordination complexes. Further research into the synthesis and reactivity of this and related diene-tricarbonitrile structures is warranted to unlock their full potential.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized molecules like Hexa-1,5-diene-1,3,5-tricarbonitrile is a foundational challenge. Future research will likely focus on developing efficient, stereoselective, and sustainable methods for its preparation. Drawing inspiration from modern synthetic methodologies for 1,3-dienes, several promising avenues emerge. nih.gov

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, offer a powerful strategy. nih.gov These methods could involve the coupling of pre-functionalized vinyl partners, allowing for precise control over the diene geometry. Another avenue lies in olefin metathesis, which has proven to be a versatile tool for the formation of carbon-carbon double bonds. nih.gov

More recent innovations, such as the direct dehydrogenation of aliphatic acid precursors, present a more atom-economical and sustainable approach. nih.gov Investigating the application of such methods to nitrile-containing substrates could provide a direct and efficient route to the target molecule. The development of these synthetic strategies will be crucial for making this compound and its derivatives readily accessible for further study.

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Strategy | Potential Precursors | Key Advantages |

| Transition-Metal Cross-Coupling | Vinyl halides, vinyl boronic esters | High stereoselectivity |

| Olefin Metathesis | Functionalized terminal alkenes | Functional group tolerance |

| Dehydrogenation | Substituted aliphatic acids | Atom economy, sustainability |

Investigation of Unconventional Reactivity Profiles

The conjugated diene system in this compound is expected to exhibit a rich and complex reactivity profile. While conjugated dienes are known to undergo electrophilic additions and cycloaddition reactions, the presence of three electron-withdrawing nitrile groups is likely to significantly modulate this reactivity. pharmaguideline.comlibretexts.org

Future studies should explore the propensity of this molecule to participate in Diels-Alder reactions, both as a diene and potentially as a dienophile under certain conditions. The electronic nature of the dienophile or diene partner will be critical in determining the feasibility and outcome of such reactions. Furthermore, the potential for intramolecular cyclization, possibly triggered by thermal or photochemical stimuli, warrants investigation. The nitrile groups could also serve as handles for post-functionalization, opening up pathways to a diverse range of derivatives. The unique electronic properties conferred by the tricarbonitrile substitution may also lead to unconventional reactivity patterns not observed in simple dienes.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of novel molecules. For this compound, advanced computational modeling can provide invaluable insights that can guide experimental efforts. srce.hr Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic signatures.

Furthermore, computational models can be used to predict the transition states and activation energies for various potential reactions, such as cycloadditions or rearrangements. This predictive power can help in identifying the most promising reaction conditions and in understanding unexpected experimental outcomes. Molecular dynamics simulations could also be used to explore the conformational landscape of the molecule and its potential interactions with other molecules or surfaces.

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of multiple nitrile groups, which can act as hydrogen bond acceptors and participate in dipole-dipole interactions, suggests that this compound could be a versatile building block in supramolecular chemistry. wikipedia.orgbbau.ac.in Future research should investigate the ability of this molecule to self-assemble into well-defined nanostructures in solution or on surfaces.

The planar nature of the conjugated diene system, coupled with the directional interactions of the nitrile groups, could lead to the formation of ordered assemblies such as molecular wires or sheets. The study of these self-assembly processes, and the characterization of the resulting supramolecular structures, could pave the way for the development of novel functional materials with applications in electronics, sensing, or catalysis. The principles of molecular recognition and host-guest chemistry could also be explored by designing complementary molecules that can specifically bind to this compound through non-covalent interactions. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexa-1,5-diene-1,3,5-tricarbonitrile, and how do solvent systems influence yield?

- Methodology : Copper-mediated cyanation (e.g., using cupric cyanide in polar aprotic solvents like NMP at 120°C) is effective for introducing nitrile groups into polyene systems. Solvent choice impacts reaction kinetics and purity: NMP enhances solubility of intermediates, while aqueous workup minimizes byproducts . Characterization via H/C NMR and IR spectroscopy is critical to confirm nitrile incorporation (C≡N stretches at ~2200 cm) .

Q. How can structural isomerism in this compound be resolved using spectroscopic techniques?

- Methodology : UV-Vis spectroscopy distinguishes conjugated vs. non-conjugated isomers via shifts. For example, hexa-1,3-diene derivatives exhibit stronger absorption due to extended conjugation compared to 1,5-isomers. Complementary H NMR coupling constants () and NOESY experiments resolve stereochemical ambiguities .

Q. What stability challenges arise during storage of polyene tricarbonitriles, and how are they mitigated?

- Methodology : Nitriles are hygroscopic and prone to hydrolysis. Stability assays under controlled humidity (e.g., 25°C/60% RH) using TGA/DSC identify degradation thresholds. Storage in anhydrous solvents (e.g., DMF) or inert atmospheres (N) preserves integrity .

Advanced Research Questions

Q. How do electronic effects of nitrile substituents influence the reactivity of this compound in Diels-Alder reactions?

- Methodology : Electron-withdrawing nitriles enhance dienophilicity. Computational studies (DFT at B3LYP/6-31G*) predict regioselectivity, validated experimentally by trapping adducts with cyclopentadiene. LC-MS monitors reaction progress, while X-ray crystallography confirms adduct geometry .

Q. What strategies reconcile contradictory data between theoretical and experimental vibrational spectra?

- Methodology : Discrepancies in IR/Raman peaks (e.g., C≡N stretches) arise from solvent effects or crystal packing. Hybrid QM/MM simulations incorporating solvent models (e.g., PCM) improve agreement. Multi-technique validation (ATR-IR, solid-state NMR) reduces artifacts .

Q. Can this compound serve as a precursor for bioactive heterocycles, and what are the mechanistic implications?

- Methodology : Cyclocondensation with amines/hydrazines yields triazolo-pyridines or isoindolines (e.g., via reflux in dioxane). In silico docking (AutoDock Vina) predicts PPAR-γ binding affinity, while in vitro assays (e.g., PPAR-γ luciferase reporter) validate activity .

Q. How does steric crowding in this compound derivatives affect their supramolecular assembly?

- Methodology : XRD analysis of single crystals reveals packing motifs (e.g., π-stacking vs. H-bonding). SAXS/WAXS studies in solution correlate with TEM images to map aggregation pathways. Substituent engineering (e.g., alkyl chains) tunes crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.